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Executive Summary: Nitrofurantoin stands as a critical therapeutic agent for uncomplicated
urinary tract infections (UTIs), largely due to its uniqgue mechanism of action and a low
incidence of acquired resistance. It functions as a prodrug, remaining inert until it is activated
within the bacterial cell. This activation is predominantly carried out by a specific class of
bacterial enzymes known as nitroreductases. These flavoenzymes, primarily the oxygen-
insensitive Type | nitroreductases NfsA and NfsB, reduce the nitro group of nitrofurantoin, a
process that generates a cascade of highly reactive electrophilic intermediates.[1][2] These
cytotoxic metabolites then launch a multifactorial attack on the bacterium, indiscriminately
damaging DNA, ribosomal proteins, and key metabolic enzymes, leading to the inhibition of
DNA, RNA, protein, and cell wall synthesis.[1][3][4] This multi-target mechanism is a key
reason for the sustained efficacy and low resistance rates of nitrofurantoin.[5][6] Resistance,
when it does occur, is most commonly linked to loss-of-function mutations in the genes
encoding these activating enzymes, nfsA and nfsB.[7][8] This guide provides an in-depth
examination of the biochemical pathways, key enzymes, quantitative parameters, and
experimental methodologies central to understanding the pivotal role of bacterial
nitroreductases in the bioactivation of nitrofurantoin.

The Core Mechanism: The Nitrofurantoin Activation
Pathway

Nitrofurantoin's antibacterial efficacy is entirely dependent on its conversion from a benign
prodrug to a potent toxin within the target pathogen. This process is initiated upon the drug's
entry into the bacterial cytoplasm.
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The activation is a reductive process catalyzed by bacterial flavoproteins, specifically
nitroreductases NfsA and NfsB.[1][8] These enzymes utilize reducing equivalents from
NAD(P)H and the cofactor flavin mononucleotide (FMN) to execute a stepwise reduction of
nitrofurantoin’s 5-nitro group.[1][9] This enzymatic reaction generates a series of unstable and
highly reactive intermediates, including nitro-anion-free radicals and hydroxylamine.[1][3]

These electrophilic intermediates are the ultimate bactericidal agents. Lacking specific targets,
they react with a broad range of nucleophilic sites on various cellular macromolecules.[1] This
results in a widespread disruption of vital cellular functions:

« Inhibition of Protein Synthesis: The intermediates attack ribosomal proteins and rRNA,
leading to a complete cessation of protein synthesis.[3][5]

» DNA Damage: Interaction with bacterial DNA leads to strand breakage, inhibiting DNA
replication and triggering the SOS DNA repair pathway.[3][4]

» Metabolic Disruption: Key enzymes involved in the citric acid cycle and other essential
metabolic pathways are inhibited, crippling the cell's energy production and synthetic
capabilities.[1][8]

o Cell Wall Synthesis Interference: The integrity of the bacterial cell wall is compromised
through the alteration of its components.[3]

This multi-pronged attack ensures potent bactericidal activity and presents a significant
evolutionary barrier to the development of resistance, as a bacterium would need to
simultaneously alter multiple fundamental cellular components to survive.[6]
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Diagram 1. The intracellular activation pathway of nitrofurantoin.

Key Enzymatic Players: Bacterial Nitroreductases

Bacterial nitroreductases are broadly classified into two types based on their sensitivity to
oxygen.[9]

e Type | Nitroreductases: These enzymes are oxygen-insensitive and are the primary
mediators of nitrofurantoin activation.[10][11] They catalyze the reduction of the nitro group
through a two-electron transfer mechanism, proceeding through nitroso and hydroxylamino
intermediates to form the amino derivative.[9][12] The key enzymes in this class are NfsA
and NfsB, which are NAD(P)H-dependent flavoenzymes containing FMN as a prosthetic
group.[1][13] They typically exist as homodimers.[12][13]

» Type Il Nitroreductases: These enzymes are oxygen-sensitive.[10] They catalyze a single-
electron reduction to form a nitro anion radical. In the presence of oxygen, this radical is re-
oxidized back to the parent nitro compound in a futile cycle that generates superoxide
anions.[9] While they can contribute to cellular stress, they are not the primary pathway for
the generation of the cytotoxic intermediates required for nitrofurantoin's bactericidal effect.

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://www.benchchem.com/product/b12393709?utm_src=pdf-body-img
https://academic.oup.com/femsre/article-pdf/32/3/474/8426898/32-3-474.pdf
https://www.researchgate.net/publication/5311886_Nitrofurantoin_resistance_mechanism_and_fitness_cost_in_Escherichia_coli
https://pmc.ncbi.nlm.nih.gov/articles/PMC10414118/
https://academic.oup.com/femsre/article-pdf/32/3/474/8426898/32-3-474.pdf
https://www.researchgate.net/figure/Structure-of-the-Escherichia-coli-NfsB-nitroreductase-a-View-looking-down-the_fig1_5497778
https://pmc.ncbi.nlm.nih.gov/articles/PMC11936445/
https://en.wikipedia.org/wiki/Nitroreductase
https://www.researchgate.net/figure/Structure-of-the-Escherichia-coli-NfsB-nitroreductase-a-View-looking-down-the_fig1_5497778
https://en.wikipedia.org/wiki/Nitroreductase
https://www.researchgate.net/publication/5311886_Nitrofurantoin_resistance_mechanism_and_fitness_cost_in_Escherichia_coli
https://academic.oup.com/femsre/article-pdf/32/3/474/8426898/32-3-474.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The focus for drug development and resistance studies remains squarely on the Type |

enzymes, NfsA and NfsB, due to their central role in activating the prodrug under physiological

conditions.
Property NfsA NfsB
Type | (Oxygen-Insensitive) Type | (Oxygen-Insensitive)
Enzyme Type i i
Nitroreductase[10] Nitroreductase[10]
Gene Name nfsA[10] nfsB[10]
Flavin Mononucleotide (FMN) Flavin Mononucleotide (FMN)
Cofactor

[1]

[1]

Electron Donor

Primarily NADPH (20-50x
more active than with NADH)
[14]

NAD(P)H[1]

Structure Homodimer[12] Homodimer[12]
o Minor, but significant,
Major nitroreductase for )
Role nitroreductase for

nitrofurantoin activation[15]

activation[15]

Table 1. Properties of the
primary bacterial
nitroreductases involved in

nitrofurantoin activation.

Quantitative Analysis of Nitroreductase Activity and

Susceptibility

The efficacy of nitrofurantoin is directly linked to the activity of the bacterial nitroreductases.

This relationship can be quantified through enzyme kinetics and antimicrobial susceptibility

testing.

Enzyme Kinetics: Direct kinetic data for nitrofurantoin is not always readily available in the

literature, but studies on structurally similar nitroaromatic compounds provide valuable insight.

For example, studies on E. coli nitroreductase with the related antibiotic nitrofurazone reveal a
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robust catalytic activity.[16] The efficiency of these enzymes is also highly dependent on the

electron donor, with NfsA showing a marked preference for NADPH over NADH.[14]

Electron
Enzyme Substrate kcat (s71) Km (uM) Reference
Donor
E. coli 1847
Nitroreductas  Nitrofurazone = NADH 225 (Substrate) [16]
e (NTR) 351 (NADH)
20-50 fold
_ more active
E. coli NfsA NADPH _ [14]
than with
NADH
Table 2.
Representativ
e kinetic

parameters of
bacterial
nitroreductas
es with
nitroaromatic

substrates.

Antimicrobial Susceptibility: The Minimum Inhibitory Concentration (MIC) is the standard

measure of a drug's effectiveness against a specific bacterial strain. For nitrofurantoin, clinical

breakpoints are established by regulatory bodies like the Clinical and Laboratory Standards

Institute (CLSI). An inverse relationship exists between the level of nitroreductase activity and

the MIC of nitrofurantoin.[1] Strains with functional NfsA and NfsB are susceptible, while

mutations that impair enzyme function lead to a significant increase in the MIC.
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. Typical Genetic
Phenotype Interpretation MIC (ug/mL) Brofi Reference
rofile

Infection may be )
) ) Wild-type nfsA
Susceptible appropriately <32 [17]
and nfsB
treated

o ] May have partial
) Clinical efficacy )
Intermediate ] ] 64 loss-of-function [17]
is uncertain _
mutations

] Loss-of-function
] Treatment is ] )
Resistant ) ] >128 mutations in nfsA  [7][17]
likely to fail
and/or nfsB

Table 3.
Nitrofurantoin
MICs and their
correlation with
bacterial
phenotype and
genotype.

Mechanisms of Acquired Resistance

The low global rates of nitrofurantoin resistance are a testament to its multi-target mechanism.
However, when resistance does emerge, it is overwhelmingly linked to the failure to activate the
prodrug.

The primary mechanisms include:

e Mutations in nfsA and nfsB: This is the most common cause of high-level nitrofurantoin
resistance.[7][8] Deletions, frameshifts, or point mutations in the genes encoding the Type |
nitroreductases result in truncated, misfolded, or catalytically inactive enzymes.[18] Without
functional NfsA or NfsB, the bacterium cannot efficiently reduce nitrofurantoin to its toxic
intermediates, rendering the drug ineffective.[7]
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e Mutations in Cofactor Synthesis Pathway: Less commonly, mutations in genes like ribE,
which is involved in the biosynthesis of riboflavin (a precursor to the FMN cofactor), can lead
to resistance.[1][11] An insufficient supply of FMN cripples the function of the apo-
nitroreductase enzymes, thereby preventing drug activation.[7]

o Efflux Pump Overexpression: The overexpression of multidrug resistance efflux pumps, such
as OgxAB, has been associated with clinically relevant increases in nitrofurantoin MICs.[7]
[10] These pumps can actively transport nitrofurantoin out of the cytoplasm, reducing its
intracellular concentration and the rate of its activation.

Susceptible Pathway Resistance Pathways

Mutation in
nfsA and/or nfsB
Functional NfsA/NfsB N et Non-functional
+ FMN Cofactor Enzyme

Nitrofurantoin

Mutation in ribE

Reduced FMN
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~
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Diagram 2. Logical pathways for nitrofurantoin susceptibility versus resistance.
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Genetic Regulation of Nitroreductase Expression

The expression of nitroreductase genes is tightly controlled, often as part of broader stress-
response networks. While not fully elucidated for all species, studies suggest that the
expression of nfsA and nfsB can be influenced by global regulatory systems that respond to
antibiotics, chemical hazards, and oxidative stress. The MarRA (Multiple Antibiotic Resistance)
and SoxRS (Superoxide Response) regulons have been implicated in controlling
nitroreductase gene expression.[9][19][20] For instance, exposure to certain nitroaromatic
compounds or superoxide-generating agents like paraquat can induce the expression of these
genes, suggesting a role in detoxification and managing redox stress.[19] In E. coli, the
expression of nfsA is also regulated by FnrS, a small non-coding RNA that is part of the
anaerobic FNR (Fumarate and Nitrate Reduction) regulon.[21] This complex regulation
highlights the dual role of these enzymes in both xenobiotic metabolism and intrinsic
physiological stress management.

Key Experimental Protocols

Investigating the role of nitroreductases in nitrofurantoin activation involves a combination of
enzymatic assays and microbiological techniques.

Protocol: Spectrophotometric Nitroreductase Activity
Assay

This assay measures the rate of NAD(P)H oxidation, which is coupled to the reduction of a
nitroaromatic substrate.

o Preparation of Cell-Free Extract:

[e]

Grow the bacterial strain of interest to mid-log phase in an appropriate broth medium.

o

Harvest cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

[¢]

Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).

[e]

Resuspend the pellet in the same buffer and lyse the cells using sonication or a French
press.
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o Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 60 min at 4°C) to obtain the
cell-free extract (cytosolic fraction).

o Determine the total protein concentration of the extract using a standard method (e.qg.,
Bradford assay).

e Enzyme Assay:

o Prepare a reaction mixture in a quartz cuvette containing:

Potassium phosphate buffer (50 mM, pH 7.0)

NADPH or NADH (e.g., 200 pM final concentration)

Nitrofurantoin (e.g., 100 uM final concentration)

Cell-free extract (e.g., 10-50 pg of total protein)
o Initiate the reaction by adding the cell-free extract or the substrate (nitrofurantoin).

o Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for
NAD(P)H) over time using a spectrophotometer.

o The rate of reaction is calculated from the linear portion of the absorbance curve using the
Beer-Lambert law and the extinction coefficient for NAD(P)H (6.22 mM~cm~1).

o Enzyme activity is typically expressed as pmol of NAD(P)H consumed per minute per mg
of protein.

Protocol: Antimicrobial Susceptibility Testing (Broth
Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of nitrofurantoin for a
given bacterial isolate.

o Preparation of Antibiotic Dilutions:

o Prepare a stock solution of nitrofurantoin in a suitable solvent (e.g., DMSO).
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o In a 96-well microtiter plate, perform a two-fold serial dilution of the nitrofurantoin stock
solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of
concentrations (e.g., 256 pg/mL down to 0.25 pg/mL).

e Inoculum Preparation:
o Select 3-5 isolated colonies of the test organism from an overnight agar plate.

o Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard
(approximately 1.5 x 108 CFU/mL).

o Dilute this suspension in CAMHB to achieve a final inoculum concentration of
approximately 5 x 10> CFU/mL in each well of the microtiter plate.

e |noculation and Incubation:

o Add the standardized bacterial inoculum to each well of the plate containing the antibiotic
dilutions.

o Include a positive control well (broth + inoculum, no antibiotic) and a negative control well
(broth only).

o Incubate the plate at 35-37°C for 16-20 hours.
e Reading the MIC:
o After incubation, visually inspect the plate for bacterial growth (indicated by turbidity).

o The MIC is the lowest concentration of nitrofurantoin at which there is no visible growth.

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Initial Sample

Bacterial Isolate
from UTI

_—C T~

Genotypic Ana;ly’r( Phenotypic Analyvis (Susceptibility) Wmical Analysis (Enzyme Activity)

Genomic DNA Subculture & Prepare Large Scale Culture
Extraction 0.5 McFarland Inoculum & Harvest Cells
PCR Amplification Broth Microdilution Cell Lysis
of nfsA, nfsB, ribE (Nitrofurantoin Gradient) & Ultracentrifugation

' l '

Sanger or NGS Incubate 16-20h Prepare Cell-Free
Sequencing Extract
Sequence Analysis . Spectrophotometric
(Identify Mutations) PRI ISV Enzyme Assay

Irelation

Correlate Genotype,
Phenotype (MIC), and
Enzyme Activity

Click to download full resolution via product page
Diagram 3. Integrated workflow for investigating nitrofurantoin resistance.

Conclusion and Future Directions
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The activation of nitrofurantoin by bacterial nitroreductases is a classic example of prodrug
bioactivation and a cornerstone of the drug's clinical success. The oxygen-insensitive Type |
nitroreductases NfsA and NfsB are the indispensable catalysts in this process, converting an
inert compound into a multi-target toxin that overwhelms bacterial defenses. This intricate
relationship means that the primary route to resistance is the genetic inactivation of these very
enzymes.

For researchers and drug development professionals, understanding this mechanism is
paramount. Future research should focus on:

 Structural and Mechanistic Studies: Detailed structural analysis of NfsA and NfsB complexed
with nitrofurantoin could pave the way for designing novel nitrofuran derivatives that are less
susceptible to resistance mutations or can be activated by a broader range of reductases.

o Overcoming Resistance: Exploring strategies to bypass resistance, such as developing
compounds that can restore function to mutated nitroreductases or inhibitors for efflux pumps
like OgxAB.

o Diagnostic Development: Creating rapid molecular diagnostics to detect mutations in nfsA
and nfsB directly from clinical samples could help guide therapeutic decisions and improve
antibiotic stewardship.

By continuing to dissect the fundamental biochemistry of nitroreductase-mediated activation,
the scientific community can work to preserve the efficacy of this valuable antibiotic and
develop the next generation of targeted antimicrobial therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance
in Enterobacterales - PMC [pmc.ncbi.nim.nih.gov]

o 2. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b12393709?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11936445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11936445/
https://www.researchgate.net/figure/Mechanism-of-nitrofuran-activation-and-resistance-A-Schematic-pathway-of-nitrofuran_fig1_353107954
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
4. Nitrofurantoin - Wikipedia [en.wikipedia.org]
5. academic.oup.com [academic.oup.com]

6. Nitrofurantoin: mechanism of action and implications for resistance development in
common uropathogens - PubMed [pubmed.ncbi.nim.nih.gov]

7. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical
Enterobacteriaceae - PMC [pmc.ncbi.nim.nih.gov]

8. Frontiers | Nitrofurantoin: properties and potential in treatment of urinary tract infection: a
narrative review [frontiersin.org]

9. academic.oup.com [academic.oup.com]
10. researchgate.net [researchgate.net]

11. Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative
review - PMC [pmc.ncbi.nim.nih.gov]

12. researchgate.net [researchgate.net]
13. Nitroreductase - Wikipedia [en.wikipedia.org]

14. The 3D-structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP +
provide glimpses of its catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

15. journals.asm.org [journals.asm.org]
16. researchgate.net [researchgate.net]

17. Susceptibility profile, resistance mechanisms & efficacy ratios of fosfomycin,
nitrofurantoin & colistin for carbapenem-resistant Enterobacteriaceae causing urinary tract
infections - PMC [pmc.ncbi.nim.nih.gov]

18. researchgate.net [researchgate.net]

19. Regulation and Characterization of Two Nitroreductase Genes, nprA and nprB, of
Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]

20. academic.oup.com [academic.oup.com]

21. Frontiers | Transcriptional and Post-transcriptional Control of the Nitrate Respiration in
Bacteria [frontiersin.org]

To cite this document: BenchChem. [The Role of Bacterial Nitroreductases in Nitrofurantoin
Activation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12393709#role-of-bacterial-nitroreductases-in-
nitrofurantoin-activation]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://synapse.patsnap.com/article/what-is-the-mechanism-of-nitrofurantoin
https://en.wikipedia.org/wiki/Nitrofurantoin
https://academic.oup.com/jac/article/33/suppl_A/23/723385
https://pubmed.ncbi.nlm.nih.gov/7928834/
https://pubmed.ncbi.nlm.nih.gov/7928834/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5961450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5961450/
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2023.1148603/full
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2023.1148603/full
https://academic.oup.com/femsre/article-pdf/32/3/474/8426898/32-3-474.pdf
https://www.researchgate.net/publication/5311886_Nitrofurantoin_resistance_mechanism_and_fitness_cost_in_Escherichia_coli
https://pmc.ncbi.nlm.nih.gov/articles/PMC10414118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10414118/
https://www.researchgate.net/figure/Structure-of-the-Escherichia-coli-NfsB-nitroreductase-a-View-looking-down-the_fig1_5497778
https://en.wikipedia.org/wiki/Nitroreductase
https://pmc.ncbi.nlm.nih.gov/articles/PMC9912195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9912195/
https://journals.asm.org/doi/10.1128/AAC.00858-20
https://www.researchgate.net/figure/Steady-state-kinetic-data-of-the-nitroreductase-catalyzed-reduction-of-nitrofurazone-by_fig2_8048783
https://pmc.ncbi.nlm.nih.gov/articles/PMC6563748/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6563748/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6563748/
https://www.researchgate.net/publication/385367721_Unlocking_Nitrofurantoin_Understanding_Molecular_Mechanisms_of_Action_and_Resistance_in_Enterobacterales
https://pmc.ncbi.nlm.nih.gov/articles/PMC1317404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1317404/
https://academic.oup.com/femsre/article/32/3/474/2683228
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2021.667758/full
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2021.667758/full
https://www.benchchem.com/product/b12393709#role-of-bacterial-nitroreductases-in-nitrofurantoin-activation
https://www.benchchem.com/product/b12393709#role-of-bacterial-nitroreductases-in-nitrofurantoin-activation
https://www.benchchem.com/product/b12393709#role-of-bacterial-nitroreductases-in-nitrofurantoin-activation
https://www.benchchem.com/product/b12393709#role-of-bacterial-nitroreductases-in-nitrofurantoin-activation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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